molecular formula C7H5ClN2O2 B8133316 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B8133316
M. Wt: 184.58 g/mol
InChI Key: SYDDLRBXUOAQEB-UHFFFAOYSA-N
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Description

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol typically involves the reaction of 2-chloronicotinic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxazin-2-ol compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-3,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDLRBXUOAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=CO2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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